

N-Butylphthalimide: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Butylphthalimide*

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For Researchers, Scientists, and Drug Development Professionals

N-Butylphthalimide, a derivative of phthalimide, serves as a pivotal precursor in a multitude of organic syntheses. Its utility is most prominently showcased in the renowned Gabriel synthesis for the preparation of primary amines, a cornerstone reaction in medicinal chemistry and drug development. This technical guide provides an in-depth exploration of **N-Butylphthalimide**, encompassing its synthesis, physicochemical properties, key reactions, and applications, with a focus on detailed experimental protocols and quantitative data.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of **N-Butylphthalimide** is fundamental for its effective application in synthesis. The following tables summarize its key properties and spectroscopic data.

Table 1: Physicochemical Properties of **N-Butylphthalimide**

| Property | Value | Reference |
|-------------------|---|-----------|
| CAS Number | 1515-72-6 | [1][2][3] |
| Molecular Formula | C ₁₂ H ₁₃ NO ₂ | [1][2] |
| Molecular Weight | 203.24 g/mol | [2][4] |
| Melting Point | 32-36 °C | [2] |
| Boiling Point | 309.90 °C (estimated) | [5] |
| Appearance | White to off-white crystalline solid | [1][3] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. | [1][3] |

Table 2: Spectroscopic Data of **N-Butylphthalimide**

| Spectroscopy | Data | Reference |
|---------------------|--|-----------|
| ¹ H NMR | Varian CFT-20 | [6] |
| ¹³ C NMR | Tokyo Kasei Kogyo Company, Ltd., Tokyo, Japan | [6][7] |
| Mass Spec (LC-MS) | Precursor Type: [M-H] ⁻ , m/z: 202.0874 | [6] |
| Mass Spec (GC-MS) | Available in SpectraBase | [8] |
| IR | Key absorptions for the carbonyl groups of the phthalimide ring. | [9] |

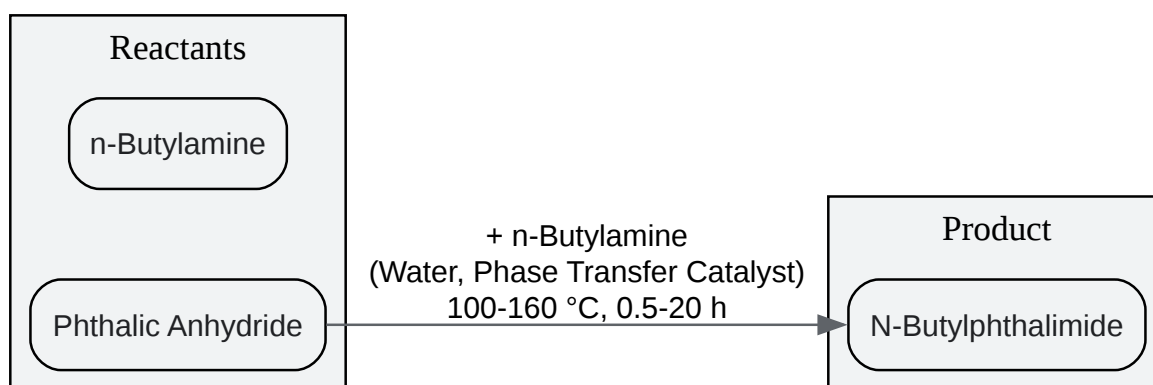
Synthesis of N-Butylphthalimide

The most prevalent and industrially viable method for the synthesis of **N-Butylphthalimide** involves the condensation reaction between phthalic anhydride and n-butylamine.

Experimental Protocol: Synthesis from Phthalic Anhydride and n-Butylamine

This protocol is based on a method that utilizes water as a solvent, presenting an environmentally benign approach.^{[10][11]}

Reaction Scheme:



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Figure 1: Synthesis of **N-Butylphthalimide**.

Materials:

- Phthalic anhydride
- n-Butylamine
- Water (solvent)
- Phase transfer catalyst (e.g., quaternary ammonium salt)^[11]

Procedure:

- Charging and Reaction: In a suitable reaction vessel, charge phthalic anhydride and n-butylamine as the raw materials, with water serving as the solvent. The molar ratio of phthalic anhydride to n-butylamine is typically in the range of 1:1 to 1:1.3.^[11]

- Add a catalytic amount of a phase transfer catalyst. The mass ratio of the catalyst to phthalic anhydride is generally between 0.001 and 0.1:1.[11]
- Heat the mixture to reflux at a temperature of 100-160 °C for a duration of 0.5 to 20 hours, resulting in a slightly yellow turbid liquid.[10][11]
- Cooling and Separation: Upon completion of the reaction, cool the mixture to 55-65 °C and allow it to stand for phase separation.[10][11]
- Separate the upper aqueous layer. The lower oily layer is the crude **N-Butylphthalimide**. [10][11]
- Purification: Wash the crude product 2-3 times with warm water (35-45 °C). Upon cooling, the **N-Butylphthalimide** will solidify.[11]

Quantitative Data:

- Yield: 67 - 96.7%[11]

N-Butylphthalimide as a Precursor in the Gabriel Synthesis

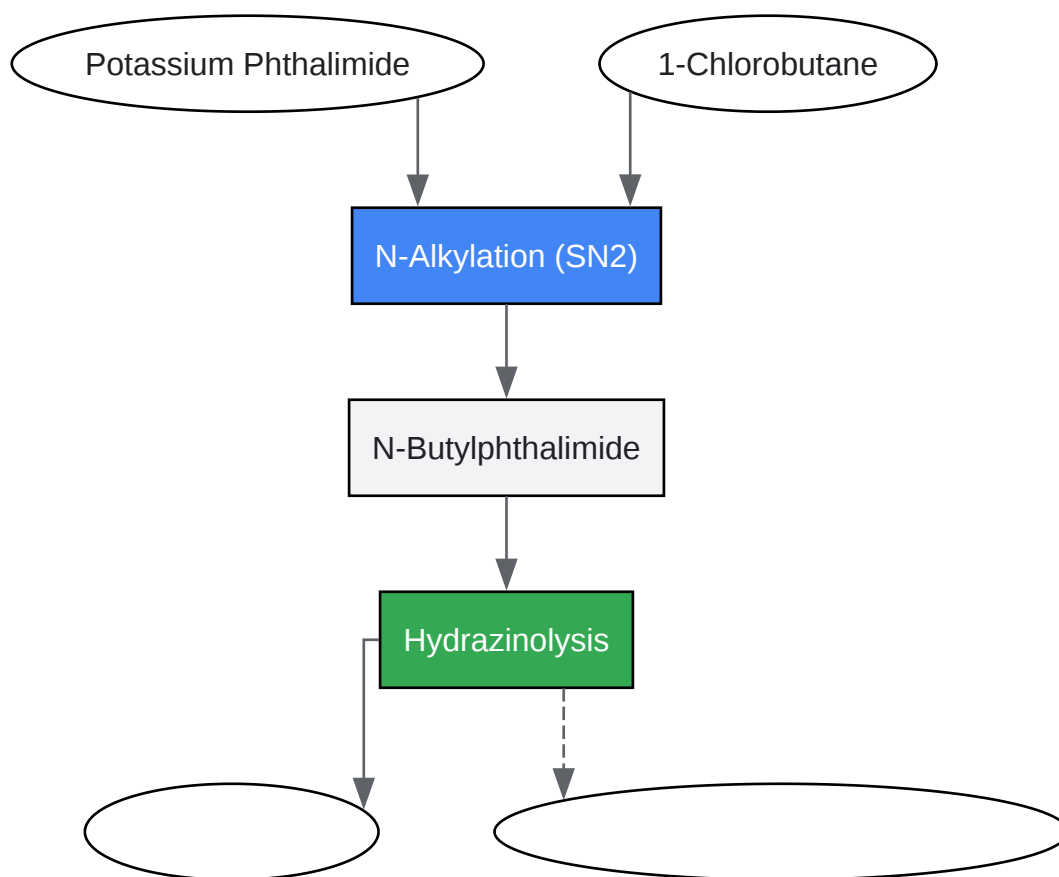
The Gabriel synthesis is a robust method for preparing primary amines, effectively avoiding the over-alkylation issues common with direct amination of alkyl halides.[12][13] **N-**

Butylphthalimide is a key intermediate in the synthesis of n-butylamine via this pathway.

Experimental Protocol: Gabriel Synthesis of n-Butylamine from N-Butylphthalimide

This two-step process involves the initial formation of **N-butylphthalimide** (as described above or through alkylation of potassium phthalimide) followed by hydrazinolysis to release the primary amine.[14][15]

Workflow Diagram:



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Figure 2: Gabriel Synthesis Workflow.

Step 1: Synthesis of **N-Butylphthalimide** (Alternative to the above method)

Materials:

- Potassium phthalimide
- 1-Chlorobutane
- N,N-dimethylformamide (DMF)

Procedure:

- In a round-bottom flask equipped with a reflux condenser, suspend potassium phthalimide (0.2 mol) in DMF (200 mL).^[15]

- Add 1-chlorobutane (0.2 mol) to the suspension.[\[15\]](#)
- Heat the mixture to reflux with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[\[15\]](#)
- After cooling to room temperature, pour the reaction mixture into cold water (600 mL) and stir vigorously.[\[15\]](#)
- Collect the precipitated **N-butylphthalimide** by suction filtration and wash thoroughly with water.[\[15\]](#)

Step 2: Hydrazinolysis of **N-Butylphthalimide**

Materials:

- **N-Butylphthalimide**
- Ethanol
- Hydrazine hydrate

Procedure:

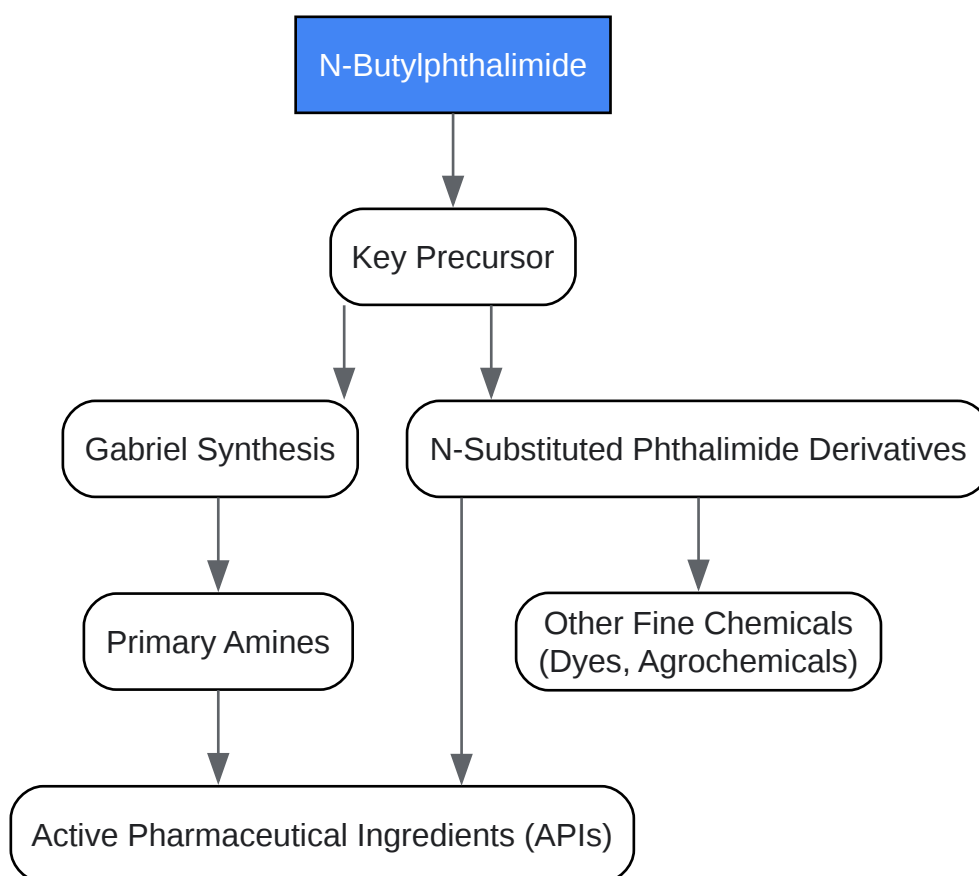
- In a 500 mL round-bottom flask, place the dried **N-butylphthalimide** (0.2 mol) and ethanol (250 mL).[\[15\]](#)
- Add hydrazine hydrate (~0.22 mol) to the suspension.[\[15\]](#)
- Heat the mixture to reflux with stirring for 2-3 hours. A voluminous white precipitate of phthalhydrazide will form.[\[15\]](#)
- Cool the reaction mixture to room temperature.
- Acidify the reaction mixture with dilute hydrochloric acid to ensure complete precipitation of the phthalhydrazide.[\[14\]](#)
- Filter the mixture to remove the solid byproduct.[\[14\]](#)

- Amine Isolation: Basify the filtrate with a suitable base (e.g., NaOH) to a pH > 12.[14]
- Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[14]
- Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude primary amine.[14]

Applications in Drug Development and Beyond

N-substituted phthalimides are a class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antitumor, antimicrobial, and anticonvulsant properties. [16][17][18] **N-Butylphthalimide** serves as a crucial building block for the synthesis of various active pharmaceutical ingredients (APIs).[1] The phthalimide moiety is present in several marketed drugs, such as thalidomide and apremilast.[17][19]

Logical Relationship Diagram:



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Figure 3: Role of **N-Butylphthalimide** in Synthesis.

While specific examples directly starting from **N-Butylphthalimide** to a marketed drug are proprietary, its role as a precursor for introducing a butylamine or a modified butylamine moiety is a common strategy in medicinal chemistry. The synthesis of various N-substituted phthalimides for screening as potential drug candidates is a widely practiced approach in drug discovery.^{[9][18]}

Conclusion

N-Butylphthalimide is a versatile and indispensable precursor in organic synthesis. Its straightforward synthesis and its utility in the Gabriel synthesis make it a valuable tool for researchers and professionals in the pharmaceutical and chemical industries. The detailed protocols and compiled data in this guide are intended to facilitate its effective use in the laboratory and in the development of novel chemical entities.

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References

- 1. CAS 1515-72-6: N-butylphthalimide | CymitQuimica [cymitquimica.com]
- 2. 正丁基邻苯二甲酰亚胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. guidechem.com [guidechem.com]
- 4. Butyl phthalimide | C₁₂H₁₃NO₂ | CID 21190392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. butylphthalimide, 1515-72-6 [thegoodscentcompany.com]
- 6. N-Butylphthalimide | C₁₂H₁₃NO₂ | CID 73812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Butylphthalimide(1515-72-6) ¹³C NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]

- 10. jk-sci.com [jk-sci.com]
- 11. CN102344405A - Method for preparing N-butylphthalimide - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. | Semantic Scholar [semanticscholar.org]
- 17. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 18. thepharmajournal.com [thepharmajournal.com]
- 19. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
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